N-(2-azidoethyl)-2-(tert-butylsulfanyl)acetamide
Overview
Description
N-(2-azidoethyl)-2-(tert-butylsulfanyl)acetamide is a compound that features an azido group, an ethyl chain, a tert-butylsulfanyl group, and an acetamide moiety
Scientific Research Applications
N-(2-azidoethyl)-2-(tert-butylsulfanyl)acetamide has several applications in scientific research:
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-azidoethyl)-2-(tert-butylsulfanyl)acetamide typically involves multiple steps. One common method starts with the preparation of 2-(tert-butylsulfanyl)acetic acid, which is then converted to its corresponding acyl chloride using reagents like oxalyl chloride . The acyl chloride is then reacted with 2-azidoethylamine to form the desired compound under mild conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(2-azidoethyl)-2-(tert-butylsulfanyl)acetamide can undergo various chemical reactions, including:
Substitution: The azido group can participate in substitution reactions, forming triazoles via click chemistry with alkynes.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Triphenylphosphine, lithium aluminum hydride.
Substitution: Alkynes for click chemistry reactions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Triazoles.
Mechanism of Action
The mechanism of action of N-(2-azidoethyl)-2-(tert-butylsulfanyl)acetamide largely depends on the specific application. For example, in click chemistry, the azido group reacts with alkynes to form triazoles through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction . This reaction is highly specific and efficient, making it valuable for bioconjugation and material science applications .
Comparison with Similar Compounds
Similar Compounds
N-(2-azidoethyl)acetamide: Lacks the tert-butylsulfanyl group, making it less sterically hindered and potentially more reactive in certain reactions.
2-(tert-butylsulfanyl)acetamide: Lacks the azido group, limiting its use in click chemistry and bioconjugation.
Uniqueness
N-(2-azidoethyl)-2-(tert-butylsulfanyl)acetamide is unique due to the combination of the azido group and the tert-butylsulfanyl group. This combination allows for a wide range of chemical reactions and applications, particularly in the fields of organic synthesis and bioconjugation .
Properties
IUPAC Name |
N-(2-azidoethyl)-2-tert-butylsulfanylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N4OS/c1-8(2,3)14-6-7(13)10-4-5-11-12-9/h4-6H2,1-3H3,(H,10,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOTBNSPMRDACRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SCC(=O)NCCN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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